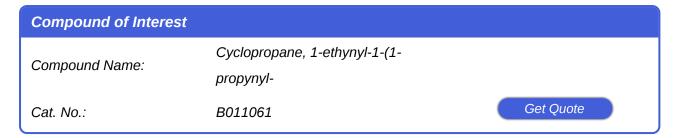


Exploring the Chemical Space of Strained Cyclic Enediynes: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Strained cyclic enediynes represent a fascinating and potent class of molecules characterized by a unique nine- or ten-membered ring system containing two acetylenic groups conjugated to a double bond.[1] This inherent ring strain plays a crucial role in their remarkable biological activity, which is primarily mediated through the Bergman cyclization, a thermal rearrangement that generates a highly reactive p-benzyne diradical.[2][3] This diradical species is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks and ultimately inducing apoptosis in rapidly dividing cancer cells.[2][4] This technical guide provides an in-depth exploration of the chemical space of strained cyclic enediynes, detailing their synthesis, the kinetics of their cycloaromatization, and their mechanism of action. Experimental protocols for key assays and visualizations of the pertinent biological pathways are also presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

The Chemistry of Strained Cyclic Enediynes

The reactivity of cyclic enediynes is intrinsically linked to their unique molecular architecture. The incorporation of the enediyne moiety into a cyclic system induces significant ring strain, which can be harnessed to control the Bergman cyclization, the key activation step for their biological activity.[5]



The Bergman Cyclization: A Gateway to Reactivity

The Bergman cyclization is a thermally induced pericyclic reaction that converts the enediyne core into a highly reactive 1,4-didehydrobenzene diradical, also known as a p-benzyne.[2][6] This transformation is energetically favored by the release of ring strain in the cyclic system. The parent acyclic (Z)-hex-3-ene-1,5-diyne requires high temperatures (over 200 °C) to undergo this cyclization.[6] However, embedding the enediyne into a 10-membered ring can lower the activation barrier, allowing the reaction to proceed at physiologically relevant temperatures (37 °C).[6]

The rate of the Bergman cyclization is critically dependent on the distance between the two acetylenic carbons (C1 and C6). A shorter distance generally leads to a lower activation barrier and a faster cyclization rate.[2] This "cd-distance" is a key parameter in the design of new enediyne-based therapeutics.[7]

Quantitative Structure-Activity Relationships

The interplay between ring strain, cyclization kinetics, and biological activity is a central theme in enediyne research. The following table summarizes key quantitative data for a selection of cyclic enediynes, illustrating the relationship between their structural parameters and reactivity.



| Compound | Ring Size | C1-C6 Distance (Å) | Cyclization Half-life (t½) | Cytotoxicity (IC50) | Reference |
|--|-----------|--------------------------|-----------------------------------|--|-----------|
| Cyclodeca-3- ene-1,5-diyne | 10 | 3.25 | 18 hours at 25°C | - | [8] |
| Aza-enediyne Analog | 10 | - | 3.6 - 8.1 minutes | - | [2] |
| Uracil- enediynol | 10 | - | Shorter than pyrimidine-enediynol | Better DNA cleavage | [9] |
| Pyrimidine- enediynone | 10 | - | Reasonable rate at 40°C | Good thermal DNA cleavage | [9] |
| 13- Membered Cyclic Enediynes | 13 | - | - | Average IC ₅₀ < 0.01 to 96.6 μΜ | [3] |
| NSC 710607 (HCT-116) | - | - | - | Gl₅₀: 0.55 μM | [10] |
| NSC 710608 (HCT-116) | - | - | - | Gl50: 1.55 μM | [10] |

Biological Mechanism of Action

The potent cytotoxicity of strained cyclic enediynes stems from their ability to induce DNA damage, primarily through the generation of double-strand breaks (DSBs).[2] This damage triggers a cellular cascade of events, ultimately leading to programmed cell death, or apoptosis.

DNA Damage Response Pathways

The introduction of DSBs by the p-benzyne diradical activates the cell's DNA damage response (DDR) network. Two key protein kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are central to this response.[11][12]



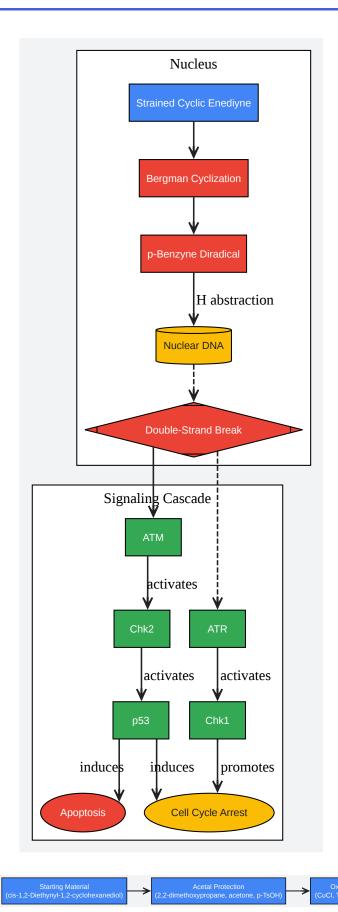


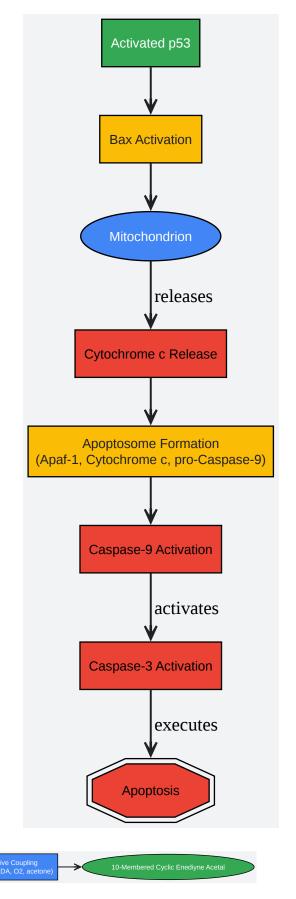


- ATM-Chk2 Pathway: ATM is primarily activated by DSBs and, in conjunction with the MRN complex, initiates a signaling cascade.[12][13] ATM phosphorylates and activates the checkpoint kinase Chk2, which in turn phosphorylates a range of downstream targets, including p53, leading to cell cycle arrest and apoptosis.[14]
- ATR-Chk1 Pathway: While primarily responsive to single-strand DNA, ATR also plays a role in the response to DSBs, particularly when DNA replication forks are stalled.[11][12] ATR activates the checkpoint kinase Chk1, which also contributes to cell cycle arrest.[14]

The following diagram illustrates the simplified signaling cascade initiated by enediyne-induced DNA damage.









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